molecular formula C19H16N2O2 B4434185 N-[3-(benzyloxy)phenyl]isonicotinamide

N-[3-(benzyloxy)phenyl]isonicotinamide

Cat. No.: B4434185
M. Wt: 304.3 g/mol
InChI Key: UFLGSZPUOVPXDF-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)phenyl]isonicotinamide is a synthetic small molecule characterized by a benzyloxy-substituted phenyl ring attached to an isonicotinamide scaffold via an amide bond. Its molecular formula is C₁₉H₁₆N₂O₂, with a molecular weight of 304.34 g/mol (approximated based on its structural isomer in ).

Properties

IUPAC Name

N-(3-phenylmethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(16-9-11-20-12-10-16)21-17-7-4-8-18(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGSZPUOVPXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-[3-(benzyloxy)phenyl]isonicotinamide and its analogs:

Compound Name / ID Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound (Target) 3-benzyloxy phenyl, isonicotinamide 304.34 Not reported Amide, benzyloxy, pyridine
3d () 4-methoxybenzamide, 2-aminothiazole Not reported 202–203 Thiazole, methoxy, amide
3e () 1-naphthamide, 2-aminothiazole Not reported 198–200 Naphthyl, thiazole, amide
3f () Nicotinamide, 2-aminothiazole Not reported 212–213 Pyridine, thiazole, amide
N-(3-Tetrazol-1-yl-phenyl)isonicotinamide () 3-tetrazole phenyl ~299.31* Not reported Tetrazole, amide, pyridine
N-[2-(Benzyloxy)phenyl]isonicotinamide () 2-benzyloxy phenyl 304.34 Not reported Amide, benzyloxy (ortho)

*Estimated based on molecular formula.

Key Observations :

  • The benzyloxy group's position (meta vs. ortho) significantly impacts molecular geometry and target interactions. For example, the ortho isomer () may exhibit steric hindrance or altered hydrogen bonding compared to the meta-substituted target compound .
  • These groups correlate with improved biological activity in antimicrobial or anticancer assays .
  • Melting points for thiazole-containing analogs () range from 190–247°C, suggesting higher crystallinity and stability compared to the target compound (data unavailable) .
Antimicrobial Activity
  • Thiazolidine-Isonicotinamide Conjugates (): Compounds 3a–e exhibited variable antimicrobial activity, with nitro- or methoxy-substituted phenyl groups showing enhanced efficacy. The absence of a thiazole ring in the target compound may limit similar activity .
Anticancer and Enzyme Inhibition
  • Tetrazole Derivatives (): Demonstrated potent xanthine oxidase inhibition (IC₅₀ values in µM range) and apoptosis induction in prostate cancer cells (DU145, PC3) via F-actin and paxillin downregulation .
  • Thiazole Derivatives (): Compound 5o () showed an IC₅₀ of 2.13 µM against MCF-7 breast cancer cells, attributed to tubulin polymerization inhibition. The target compound’s lack of a thiazole or naphthyl group may reduce tubulin binding .
Physicochemical and Drug-Likeness
  • In Silico Studies (): Analogs with benzyloxy groups (e.g., 5o ) exhibited favorable cLogP (~3.5), molecular weight (<500 g/mol), and oral bioavailability, aligning with Lipinski’s Rule of Five. The target compound likely shares these properties .

Structure-Activity Relationships (SAR)

  • Benzyloxy Position : Meta substitution (target compound) may optimize steric and electronic interactions compared to ortho () or para isomers.
  • Heterocyclic Additions: Thiazole () or tetrazole () rings enhance bioactivity by introducing hydrogen bond donors/acceptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(benzyloxy)phenyl]isonicotinamide
Reactant of Route 2
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N-[3-(benzyloxy)phenyl]isonicotinamide

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